molecular formula C8H15N3 B1497464 1-Methyl-4-(cyanomethyl)-1,4-diazepane CAS No. 90206-21-6

1-Methyl-4-(cyanomethyl)-1,4-diazepane

Cat. No. B1497464
CAS RN: 90206-21-6
M. Wt: 153.22 g/mol
InChI Key: YNTBXXDUDCFJJQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 1-Methyl-4-(cyanomethyl)-1,4-diazepane is approximately .

Scientific Research Applications

Chiral Synthesis and σ1 Receptor Ligands

  • Chiral-Pool Synthesis of 1,4-Diazepanes as σ1 Receptor Ligands : Research demonstrates the synthesis of 1,4-diazepanes with substituents in various positions, leading to high σ1 receptor affinity. These compounds were synthesized from amino acids and showed potential in enhancing cognition without severe toxic effects (Fanter et al., 2017).

Metal Complexes and Catalysis

  • Novel Iron(III) Complexes : A study on iron(III) complexes of 1,4-diazepanes explored their role as functional models for extradiol cleaving catechol dioxygenase enzymes, demonstrating regioselective extradiol cleavage of catechols (Mayilmurugan et al., 2008).
  • Manganese(III) Complexes for Olefin Epoxidation : Manganese(III) complexes with 1,4-diazepane ligands were studied for their catalytic ability in olefin epoxidation, showing how ligand Lewis basicity affects reactivity (Sankaralingam & Palaniandavar, 2014).

Structural Studies and Organic Synthesis

  • Structure of 1,4-Diazepanes : Research on 2-[cyano(aryl)methylene]-hexahydropyrimidines and hexahydro-1H-1,3-diazepines focused on their tautomeric equilibrium and crystal structure, providing insights into the structural aspects of these compounds (Huang et al., 1988).
  • Novel Nickel(II) Complexes : A study explored nickel(II) complexes of 1,4-diazepanes for alkane hydroxylation, highlighting the influence of ligand stereoelectronic factors on nickel(II) spin-state and catalytic efficiency (Sankaralingam et al., 2017).

Pharmacological Applications

  • Synthesis of Cytotoxic σ Receptor Ligands : A study on the synthesis of bicyclic σ receptor ligands from glutamate derivatives demonstrated cytotoxic activity against human tumor cell lines, highlighting potential in cancer treatment (Geiger et al., 2007).

Future Directions

: NIST Chemistry WebBook : ChemSpider

properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-10-4-2-5-11(6-3-9)8-7-10/h2,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTBXXDUDCFJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651604
Record name (4-Methyl-1,4-diazepan-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(cyanomethyl)-1,4-diazepane

CAS RN

90206-21-6
Record name (4-Methyl-1,4-diazepan-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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